Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate
Overview
Description
Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is a versatile chemical compound with unique properties that make it valuable in various scientific research applications. This compound is particularly notable for its role in synthesizing novel drugs and exploring new areas of organic chemistry.
Preparation Methods
The synthesis of methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate involves the reaction of this compound with acetylchloride and triethylamine. This reaction yields methyl 2-benzyloxy-6-oxo-4,5-dihydro-4-trifluoromethyl-1,3-oxazine-4-carboxylate, a β-activated equivalent for 2-trifluoromethyl substituted aspartic acid . This reagent offers a versatile route to β-derivatized 2-trifluoromethyl substituted aspartic esters via nucleophilic ring cleavage .
Chemical Reactions Analysis
Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common reagents used in these reactions include acetylchloride, triethylamine, and other nucleophiles. The major products formed from these reactions include β-derivatized 2-trifluoromethyl substituted aspartic esters .
Scientific Research Applications
Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is used in various scientific research applications, including:
Chemistry: It is valuable for synthesizing novel drugs and exploring new areas of organic chemistry.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It plays a role in drug development and the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate involves its role as a β-activated equivalent for 2-trifluoromethyl substituted aspartic acid. This reagent offers a versatile route to β-derivatized 2-trifluoromethyl substituted aspartic esters via nucleophilic ring cleavage . The molecular targets and pathways involved in its action include the formation of isoaspartyl peptides and other derivatives .
Comparison with Similar Compounds
Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is unique compared to other similar compounds due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
This compound derivatives: These compounds share similar structures but differ in their substituents and reactivity.
2-trifluoromethyl substituted aspartic acid derivatives: These compounds have similar functional groups but differ in their overall structure and applications.
Properties
IUPAC Name |
methyl (2Z)-3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUYQYWJUJFTQI-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/C(=O)OCC1=CC=CC=C1)/C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148774 | |
Record name | Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322474-13-5 | |
Record name | Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322474-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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